molecular formula C9H18O2 B13536615 5-(Tert-butoxy)pentan-2-one

5-(Tert-butoxy)pentan-2-one

Cat. No.: B13536615
M. Wt: 158.24 g/mol
InChI Key: VJGSBJHOWFHGBH-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)pentan-2-one is an organic compound with the molecular formula C9H18O2 It is a ketone with a tert-butoxy group attached to the fifth carbon of a pentan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)pentan-2-one typically involves the reaction of 5-bromopentan-2-one with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the tert-butoxy group. The reaction conditions generally include a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium tert-butoxide (KOt-Bu), dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Carboxylic acids, esters

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Tert-butoxy)pentan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)pentan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butoxy)pentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone group.

    5-(Tert-butoxy)pentanoic acid: Similar structure but with a carboxylic acid group instead of a ketone group.

    5-(Tert-butoxy)pentan-2-ol: Similar structure but with a hydroxyl group on the second carbon instead of a ketone group.

Uniqueness

5-(Tert-butoxy)pentan-2-one is unique due to its specific combination of a tert-butoxy group and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pentan-2-one

InChI

InChI=1S/C9H18O2/c1-8(10)6-5-7-11-9(2,3)4/h5-7H2,1-4H3

InChI Key

VJGSBJHOWFHGBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCOC(C)(C)C

Origin of Product

United States

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